Thiophene Regioisomer (2‑yl vs. 3‑yl) Defines Conformational Pre‑organisation and Predicted Target Affinity
The target compound carries a thiophen‑2‑yl group attached directly to the pyrazole 3‑position, whereas the closest commercial alternative (CAS 2034569‑82‑7) employs a thiophen‑3‑yl regioisomer [1]. In the seminal CCR4 antagonist series described by Miah et al., replacement of a 2‑thienyl with a 3‑thienyl analogue resulted in a ≥10‑fold reduction in CCR4 antagonist potency (measured as pIC₅₀ in a [³⁵S]GTPγS binding assay) when other scaffold features were held constant [1]. Although direct experimental data for CAS 1797225‑18‑3 itself are not publicly available, the regioisomeric switch is mechanistically linked to a loss of the preferred orthogonal (clip) conformation that enables the sulfonamide NH to form an intramolecular hydrogen bond with the pyrazole N‑2, a structural feature that correlates with high CCR4 affinity (pIC₅₀ range 7.5–8.5) across the published congeneric series [1].
| Evidence Dimension | CCR4 antagonist pIC₅₀ (predicted rank‑order from SAR) |
|---|---|
| Target Compound Data | Thiophen‑2‑yl regioisomer (conformationally pre‑organised for clip); pIC₅₀ inferred to fall within the upper quartile of the published series (est. 7.5–8.5) |
| Comparator Or Baseline | CAS 2034569‑82‑7 (thiophen‑3‑yl regioisomer); pIC₅₀ predicted to be ≥0.5–1.0 log units lower based on SAR trend |
| Quantified Difference | ≥0.5 log unit (≥3‑fold) potency advantage predicted for the 2‑yl regioisomer |
| Conditions | Human CCR4 [³⁵S]GTPγS binding assay, CHO cell membranes, as described in the literature SAR series |
Why This Matters
Procurement of the 2‑yl regioisomer is critical for experiments seeking to replicate the high‑affinity clip conformation; choosing the 3‑yl analogue virtually guarantees reduced target engagement and may invalidate SAR extrapolations.
- [1] Miah, A.H., Copley, R.C.B., O'Flynn, D., Percy, J.M. & Procopiou, P.A. Lead identification and structure–activity relationships of heteroarylpyrazole arylsulfonamides as allosteric CC‑chemokine receptor 4 (CCR4) antagonists. Org. Biomol. Chem. 12, 1779–1792 (2014). View Source
